Hydroxybenzamidine

Description

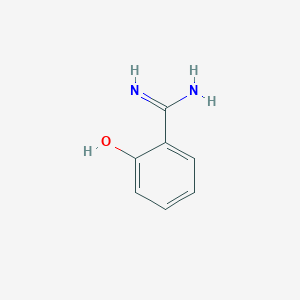

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELGEUXPAPULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420897 | |

| Record name | 2-Hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45744-18-1 | |

| Record name | 2-Hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Mechanistic Profiling of Hydroxybenzamidine Scaffolds

Focus: Protease Inhibition Dynamics and Prodrug Bioactivation Pathways Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of the Hydroxybenzamidine Scaffold

In the context of drug discovery and enzymology, "hydroxybenzamidine" refers to two distinct chemical entities with divergent mechanisms of action. Understanding the specific isomerism is critical for experimental design:

-

4-Hydroxybenzamidine (and related ring-hydroxylated isomers): These are pharmacodynamic agents . They function as competitive, reversible inhibitors of trypsin-like serine proteases. The hydroxyl group modifies the physicochemical properties (solubility, pKa) of the classic benzamidine pharmacophore, influencing binding affinity (

) to the S1 specificity pocket. -

N-Hydroxybenzamidine (Benzamidoxime): This is a pharmacokinetic tool . It functions as a prodrug intermediate. The N-hydroxylation masks the highly basic amidine group, improving oral bioavailability and membrane permeability. Once absorbed, it is reduced back to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) system.

This guide details the mechanistic underpinnings of both forms, providing a comprehensive reference for their application in inhibitor design and prodrug optimization.

Pharmacodynamics: Mechanism of Serine Protease Inhibition

The Competitive Binding Mechanism

4-Hydroxybenzamidine acts as a canonical "arginine mimetic." Serine proteases (Trypsin, Thrombin, Factor Xa, uPA) possess a deep, negatively charged S1 specificity pocket designed to recognize the positively charged side chains of Arginine or Lysine residues in substrate proteins.

-

Recognition: The protonated amidine group (

) of the inhibitor forms a bidentate salt bridge with the carboxylate side chain of a conserved Aspartate residue (Asp189 in Trypsin) at the bottom of the S1 pocket. -

Stabilization: The aromatic phenyl ring interacts with hydrophobic residues lining the S1 pocket (often Gly216, Gly226 in Trypsin), contributing van der Waals stabilization energy.

-

Substituent Effect: The 4-hydroxyl group acts as an electron donor. While it can form additional hydrogen bonds with solvent or active site waters, it also modulates the electron density of the aromatic ring. In some contexts (e.g., Thrombin), hydrophobicity is the dominant driver, and polar substituents can slightly attenuate binding compared to the unsubstituted benzamidine.[1]

Visualization of the Binding Equilibrium

The following diagram illustrates the competitive inhibition logic where

Figure 1: Competitive inhibition equilibrium. The inhibitor (I) sequesters the free enzyme (E) into an inactive EI complex, preventing the formation of the catalytic ES complex.

Comparative Inhibition Data ( )

The following table summarizes the inhibition constants (

| Inhibitor Scaffold | Target Protease | Interaction Driver | |

| Benzamidine | Trypsin | 18 - 22 | Canonical Asp189 Salt Bridge |

| Benzamidine | Thrombin | ~320 | Hydrophobic S1 fit (weaker than Trypsin) |

| Benzamidine | Factor Xa | ~110 | S1 Pocket occupancy |

| 4-Aminobenzamidine | Tissue Kallikrein | 146 | H-bond donor + Salt Bridge |

| 4-Hydroxybenzamidine | Trypsin | ~20 - 50* | Similar to benzamidine; OH may solvate |

| Pentamidine (Bis-benzamidine) | Plasmin | 2.1 | Bivalent binding (Avidity effect) |

*Note: Values vary by pH and ionic strength. 4-Hydroxybenzamidine is often comparable to benzamidine but serves as a versatile intermediate for conjugation.

Pharmacokinetics: The mARC Prodrug Bioactivation

The N-Reductive Pathway

For N-hydroxybenzamidine (benzamidoxime), the mechanism of action is metabolic reduction. Amidoximes are less basic and more lipophilic than amidines, allowing them to cross the gastrointestinal epithelium. Once intracellular, they are bioactivated.

This reduction is catalyzed by the mARC system (mitochondrial Amidoxime Reducing Component), a molybdenum-containing enzyme that requires an electron transport chain involving Cytochrome b5 (Cyt b5) and NADH-Cytochrome b5 Reductase (Cyt b5 R).

Mechanism of Electron Transfer

-

NADH Consumption: NADH donates two electrons to NADH-Cytochrome b5 Reductase.

-

Relay: The reductase transfers electrons one at a time to Cytochrome b5 (a heme protein).

-

Catalysis: Reduced Cytochrome b5 transfers electrons to the mARC enzyme (mARC1 or mARC2).

-

Reduction: The mARC enzyme utilizes the electrons and a proton to cleave the N-O bond of the amidoxime, releasing water and generating the active benzamidine.

Visualization of the mARC Pathway

Figure 2: The mitochondrial electron transport chain facilitating the reduction of N-hydroxybenzamidine to the active benzamidine.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the potency of 4-hydroxybenzamidine against Trypsin.

Reagents:

-

Enzyme: Bovine Trypsin (stock 1

M in 1 mM HCl). -

Substrate: BAPNA (N

-Benzoyl-DL-arginine-p-nitroanilide), chromogenic. -

Inhibitor: 4-Hydroxybenzamidine (0 - 200

M range). -

Buffer: 50 mM Tris-HCl, 20 mM CaCl

, pH 8.2.

Workflow:

-

Preparation: Prepare serial dilutions of the inhibitor (0, 10, 20, 50, 100, 200

M). -

Incubation: Mix 10

L of Trypsin stock with 80 -

Initiation: Add 100

L of BAPNA substrate (variable concentrations: 0.1 - 1.0 mM) to initiate the reaction. -

Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) for 5 minutes using a kinetic microplate reader.

-

Analysis:

-

Plot initial velocity (

) vs. Substrate concentration -

Fit data to the Cheng-Prusoff equation or Lineweaver-Burk plots to determine

. -

Validation: Competitive inhibition should show an increase in

apparent, with

-

Protocol B: Microsomal Stability & Reduction Assay

Objective: Assess the bioactivation of N-hydroxybenzamidine by mARC.

Reagents:

-

Source: Human or Porcine Liver Microsomes (rich in mARC/Cyt b5).

-

Cofactor: NADH (1 mM) or an NADH-generating system.

-

Substrate: N-hydroxybenzamidine (100

M).

Workflow:

-

Reaction Mix: Combine microsomes (0.5 mg protein/mL) with 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add N-hydroxybenzamidine and incubate at 37°C for 5 min.

-

Start: Initiate reaction by adding NADH.

-

Sampling: At time points (0, 5, 15, 30, 60 min), remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).

-

Detection: Centrifuge to remove protein. Analyze supernatant via HPLC-UV or LC-MS/MS .

-

Monitor: Disappearance of N-hydroxybenzamidine (m/z [M+H]+ 151) and appearance of Benzamidine (m/z [M+H]+ 135).

-

Control: Run a "No NADH" control to ensure reduction is enzymatic.

-

References

-

Mechanism of Trypsin Inhibition

-

mARC Enzyme System Discovery

- Title: The mitochondrial Amidoxime Reducing Component (mARC)

- Source: PubMed (Plitzko et al.)

-

URL:[Link]

-

Benzamidine Crystallography

- Title: Crystal structure of Trypsin complexed with benzamide (and benzamidine deriv

- Source: RCSB PDB (Entry 3RXE)

-

URL:[Link]

-

Prodrug Strategies

- Title: mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea.

- Source: ResearchG

-

URL:[Link]

Sources

Technical Whitepaper: Hydroxybenzamidine (Benzamidoxime)

Physical Chemistry, Synthesis, and Prodrug Applications in Drug Discovery

Executive Summary

Hydroxybenzamidine (specifically

This guide provides a rigorous technical analysis of hydroxybenzamidine, covering its physicochemical properties, synthesis protocols, and its pivotal role in the "Amidoxime Prodrug Strategy" (e.g., Ximelagatran, Sibrafiban).

Chemical Identity & Structural Analysis[2][3][4][5]

The term "hydroxybenzamidine" in drug development context almost exclusively refers to Benzamidoxime (

| Parameter | Detail |

| IUPAC Name | |

| Common Name | Benzamidoxime |

| CAS Registry | 613-92-3 |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| SMILES | ON=C(N)c1ccccc1 |

| InChI Key | MXOQNVMDKHLYCZ-UHFFFAOYSA-N |

Note on Isomerism: While often drawn as a single structure, benzamidoxime exhibits tautomerism.[2][3][4] The amino-oxime form (

) is the predominant stable tautomer, distinct from the imino-hydroxylamine form ().[3]

Physical and Chemical Properties[6][8][9][10][11][12][13]

The utility of hydroxybenzamidine lies in its distinct physicochemical profile compared to benzamidine.[2][3][4]

2.1 Physicochemical Data Table

| Property | Value / Description | Context for Drug Dev |

| Appearance | White to off-white crystalline solid | Standard purity indicator.[2][3][5][6] |

| Melting Point | 76 – 80 °C | Sharp MP indicates high purity; broadens with hydration.[2][3][4] |

| Solubility (Water) | Moderate (Soluble in hot water) | significantly less soluble than benzamidine HCl salts.[3][4] |

| Solubility (Organic) | Soluble in Ethanol, DMSO, Methanol | Facilitates formulation and organic synthesis. |

| LogP (Octanol/Water) | ~1.02 | Moderate lipophilicity allows passive membrane diffusion.[3][4] |

| pKa (Conjugate Acid) | ~5.0 – 6.0 | Critical: Much lower than benzamidine (pKa ~11.6).[3][4] At pH 7.4, it is largely neutral.[2][3][4] |

2.2 Acidity and Basicity (The Prodrug Rationale)

The most vital chemical property of hydroxybenzamidine is its reduced basicity .[2][3][4]

-

Benzamidine: pKa ~11.[2][3][4]6. At physiological pH (7.4), it is >99.9% protonated (cationic).[2][3][4] This charge prevents passive diffusion across the intestinal epithelium, resulting in poor oral bioavailability (<5%).[2][3][4]

-

Hydroxybenzamidine: The electron-withdrawing oxygen atom on the nitrogen lowers the pKa of the amidine group to ~5–6.[2] At pH 7.4, a significant fraction exists as the neutral species, enabling transcellular absorption.[2]

Synthesis Protocol

The synthesis of benzamidoxime is a robust nucleophilic addition of hydroxylamine to benzonitrile.[2][3][4] This protocol is self-validating via the evolution of heat (exothermic) and the crystallization of the product upon cooling.[3][4]

Protocol: Preparation of Benzamidoxime from Benzonitrile

Reagents:

-

Benzonitrile (1.0 eq)[3]

-

Hydroxylamine Hydrochloride (

) (1.1 eq)[3] -

Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve

in a minimum amount of water.[2][3][4] Slowly add the base ( -

Addition: Add the ethanol and Benzonitrile to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM). The nitrile spot will disappear, and a more polar spot (amidoxime) will appear.[2][3][4]

-

Workup: Evaporate the ethanol under reduced pressure. The residue will likely be an oil or a wet solid.[2][3][4]

-

Crystallization: Add cold water to the residue and chill in an ice bath. Benzamidoxime will precipitate as white crystals.[2][3][4][6]

-

Purification: Recrystallize from water or benzene/petroleum ether if necessary.[2][3][4]

-

Validation: Measure Melting Point (Target: 76–80°C).

Figure 1: Synthetic pathway for the conversion of Benzonitrile to Benzamidoxime via nucleophilic addition.

Pharmaceutical Application: The Amidoxime Prodrug Strategy[1]

The primary application of hydroxybenzamidine in modern drug discovery is as a bioreversible prodrug for amidine-based anticoagulants and antiparasitics.[2][3][4]

4.1 Mechanism of Action (Metabolic Activation)

Once absorbed, the hydroxybenzamidine moiety must be reduced back to the active amidine.[4] This reduction is catalyzed by the mARC system (Mitochondrial Amidoxime Reducing Component), a molybdenum-containing enzyme found in the outer mitochondrial membrane, working in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).

The Pathway:

-

Oral Absorption: Neutral Benzamidoxime crosses the gut wall.[2][3][4]

-

Transport: Enters the hepatocyte (liver) or other tissues.[2][3][4]

-

Reduction: mARC reduces the N-O bond using electrons from NADH.[2][3][4]

-

Active Drug: Benzamidine (cationic) is released to bind the target (e.g., Thrombin, Factor Xa).[2][3][4]

4.2 Case Study: Ximelagatran

Ximelagatran was the first oral direct thrombin inhibitor.[2][3][4] It is the bis-amidoxime prodrug of Melagatran.[2][3][4]

-

Melagatran: Active amidine, poor oral bioavailability (<5%).[2][3][4]

-

Ximelagatran: Hydroxy-amidine (amidoxime) form, oral bioavailability ~20%.[2][3][4]

-

Note: While Ximelagatran was withdrawn due to hepatotoxicity, the strategy remains valid and is used in other candidates (e.g., prodrugs of pentamidine).

Figure 2: Metabolic activation of Benzamidoxime to Benzamidine via the mitochondrial mARC enzyme system.

Experimental Protocols for Researchers

5.1 Stability Assay (Hydrolysis)

Benzamidoximes can undergo hydrolysis to amides or benzonitriles under extreme pH.[2][3][4]

-

Protocol: Incubate 100 µM Benzamidoxime in PBS (pH 7.4) and HCl (0.1 M, pH 1.[2][3][4]0) at 37°C.[2][3][4]

-

Analysis: Monitor via HPLC (C18 column, Water/Acetonitrile gradient).

-

Expectation: Stable at pH 7.4 (>24h).[2][3][4] Slow hydrolysis to benzoic acid/benzamide may occur at pH 1.0 over extended periods.[2][3][4]

5.2 Enzymatic Reduction Assay (In Vitro mARC Activity)

To validate the prodrug conversion in a new chemical entity (NCE):

-

Source: Porcine or human liver microsomes (rich in mARC/Cyb5) or recombinant mARC.[2][3][4]

-

Incubation: Mix NCE (100 µM) with microsomes (1 mg protein/mL) and NADH (1 mM) in Phosphate Buffer (pH 7.4).

-

Control: Incubate without NADH (negative control).

-

Detection: Quench with ice-cold acetonitrile. Centrifuge. Analyze supernatant by LC-MS/MS for the appearance of the corresponding amidine (M-16 mass shift).

References

-

Clement, B., et al. (2006).[2][3][4][7] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry. Link

-

Havemeyer, A., et al. (2010).[2][3][4] "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1][2][3][4] Drug Metabolism Reviews. Link

-

PubChem Compound Summary. "Benzamidoxime (CAS 613-92-3)."[2][4][8] National Center for Biotechnology Information.[2][3][4] Link[3]

-

Clement, B. (2002).[2][3][4] "Reduction of N-hydroxylated compounds: enzymes, reaction mechanisms and biomedical significance." Drug Metabolism Reviews. Link

-

Gruenewald, S., et al. (2020).[2][3][4] "mARC-dependent reduction of N-oxygenated structures: A review." Journal of Pharmaceutical Sciences. Link

Sources

- 1. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 613-92-3: Benzamidoxime | CymitQuimica [cymitquimica.com]

- 3. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. CAS 613-92-3: Benzamidoxime | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BENZAMIDOXIME HYDROCHLORIDE | 613-92-3 [chemicalbook.com]

Hydroxybenzamidine Derivatives: From Protease Inhibition to Prodrug Design

Executive Summary

Hydroxybenzamidine derivatives occupy a critical niche in medicinal chemistry, serving two distinct but high-value functions: as potent competitive inhibitors of serine proteases (when the hydroxyl is on the aromatic ring) and as orally bioavailable prodrugs (when the hydroxyl is on the amidine nitrogen, forming an amidoxime).

This technical guide dissects the structure-activity relationships (SAR), metabolic activation pathways, and synthetic protocols for these compounds. It is designed for drug discovery scientists focusing on antithrombotic agents and antiparasitic therapies (Human African Trypanosomiasis - HAT).

Structural Classification and Functional Logic

The term "hydroxybenzamidine" encompasses two structural isomers with vastly different pharmacological profiles.

| Structural Class | Chemical Structure | Primary Function | Mechanism of Action | Key Examples |

| N-Hydroxybenzamidine (Amidoxime) | Ph-C(=NOH)NH₂ | Prodrug | Improves lipophilicity (LogP); reduced in vivo to active amidine by mARC. | Pafuramidine (DB289) , Ximelagatran intermediates |

| C-Hydroxybenzamidine (Phenolic Amidine) | HO-Ph-C(=NH)NH₂ | Direct Inhibitor | Hydrogen bond donor/acceptor in the S1 pocket of serine proteases. | Hydroxypentamidine , TMPRSS2 inhibitors |

The Basicity Problem

Unsubstituted benzamidines are highly basic (

-

Poor Membrane Permeability: Low oral bioavailability (Class III/IV BCS).

-

High Potency: Strong electrostatic interaction with the aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.

The Solution: N-hydroxylation lowers the

Mechanism of Action: The mARC Bioactivation Pathway

The reduction of N-hydroxybenzamidines (amidoximes) to their active amidine forms is not mediated by P450s, but by the Mitochondrial Amidoxime Reducing Component (mARC) . This system is crucial for the design of prodrugs like Pafuramidine .

The Electron Transport Chain

The reduction requires a three-component electron transport chain located in the outer mitochondrial membrane:

-

NADH-Cytochrome b5 Reductase (Cb5R): Sources electrons from NADH.

-

Cytochrome b5 (Cyb5): Acts as the electron carrier.

-

mARC (mARC1/mARC2): The terminal Molybdenum-containing enzyme that reduces the N-O bond.

Visualization of the Activation Pathway

Figure 1: The metabolic activation of amidoxime prodrugs via the mitochondrial mARC system.

Direct Protease Inhibition (Structure-Activity Relationship)

When the benzamidine moiety is the active species, its affinity for serine proteases (Thrombin, Factor Xa, Trypsin) is driven by the "Two-Point Interaction":

-

Salt Bridge: The amidine cation binds to Asp189 (trypsin numbering).

-

Hydrogen Bonding: The amidine protons donate H-bonds to Gly219 and Ser190 .

Substituent Effects (Hammett Correlation)

Research indicates that electron-donating groups (like -OH or -OCH3) on the benzene ring can modulate potency.

-

Para-substitution: Generally interferes with S1 binding due to steric clash with the bottom of the pocket.

-

Meta/Ortho-substitution: C-hydroxyl groups here can pick up additional H-bonds with active site water networks or Ser190, potentially increasing selectivity for Thrombin over Trypsin.

Experimental Protocols

Protocol A: Synthesis of Benzamidoximes (Nitrile to Amidoxime)

Context: This is the standard method to convert a cyano-drug precursor into its orally active amidoxime prodrug.

Reagents:

-

Aromatic Nitrile (1.0 eq)

-

Hydroxylamine hydrochloride (

) (3.0 eq) -

Triethylamine (

) or -

Solvent: Ethanol or Methanol (Abs.)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the nitrile substrate in absolute ethanol (0.5 M concentration).

-

Activation: Add

and base ( -

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere. Monitor by TLC (mobile phase: DCM/MeOH 9:1) or LC-MS. Reaction typically completes in 2–6 hours. -

Workup: Evaporate solvent under reduced pressure. Resuspend residue in water.

-

Purification:

-

If solid precipitates: Filter and wash with cold water/diethyl ether. Recrystallize from EtOH/Water.

-

If oil: Extract with Ethyl Acetate, dry over

, and purify via flash chromatography (Silica gel).

-

Validation Check: The product should show a characteristic broad singlet for N-OH (

Protocol B: In Vitro mARC Reduction Assay

Context: To verify if a new N-hydroxy derivative is a substrate for mARC and can release the active drug.

Materials:

-

Mitochondrial fraction (isolated from porcine or human liver).

-

Recombinant human mARC1/2 (optional for specificity).

-

NADH (1.0 mM).

-

Substrate: The synthesized amidoxime (10-100

).

Workflow:

-

Incubation: Mix mitochondrial fraction (0.5 mg protein/mL) with the amidoxime substrate in Phosphate Buffer (100 mM, pH 7.4).

-

Initiation: Pre-incubate at

for 5 mins. Start reaction by adding NADH. -

Sampling: At time points (0, 5, 15, 30, 60 min), remove aliquots.

-

Quenching: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000g for 10 min.

-

Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

-

Monitor: Disappearance of Amidoxime (Prodrug) and appearance of Amidine (Drug).

-

Data Summary: Pafuramidine Case Study

Pafuramidine (DB289) represents the most successful application of the hydroxybenzamidine prodrug strategy. It is the bis-amidoxime prodrug of Furamidine (DB75).

| Property | Furamidine (Active Drug) | Pafuramidine (Prodrug) | Impact |

| Structure | Bis-benzamidine (Cationic) | Bis-amidoxime (Neutral) | Charge masking |

| LogP | < 0 (Hydrophilic) | ~ 3.2 (Lipophilic) | Membrane permeability |

| Oral Bioavailability | < 5% | ~ 50-60% | Enables oral dosing |

| IC50 (T. brucei) | 0.012 | > 1.0 | Prodrug is inactive in vitro until reduced |

| Toxicity | Nephrotoxicity (systemic) | Reduced acute toxicity | Improved safety profile |

Synthesis Workflow Visualization

Figure 2: Synthetic workflow for converting nitrile precursors to amidoxime prodrugs.

References

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme.[2]Journal of Biological Chemistry .

-

Wang, M. Z., et al. (2006).[3] Pafuramidine (DB289), a novel oral prodrug of the antiprotozoal diamidine DB75.[4][5]Antimicrobial Agents and Chemotherapy .

-

Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[2]Biochemical Journal .

-

Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases.[6][7][8]Journal of Enzyme Inhibition .

-

Boykin, D. W., et al. (1995). 2,5-Bis[4-(N-alkylamidino)phenyl]furans as potent anti-Pneumocystis carinii agents.Journal of Medicinal Chemistry .

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. New treatment option for second-stage African sleeping sickness: in vitro and in vivo efficacy of aza analogs of DB289 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxybenzamidine: From Serendipitous Discovery to a Cornerstone of Serine Protease Inhibition

An In-depth Technical Guide:

This guide provides a comprehensive exploration of hydroxybenzamidine, a pivotal molecule in the study of serine proteases. We will trace its origins from the broader class of benzamidine derivatives, dissect its mechanism of action, and detail the experimental methodologies that solidified its role as a fundamental tool for researchers in biochemistry and drug development.

The Serine Protease Family: A Primer on a Ubiquitous Catalytic Motif

Serine proteases are a class of enzymes essential to countless physiological processes, from digestion and blood coagulation to immunity and fertilization.[1][2] Their defining feature is a highly conserved catalytic triad in the active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[3] The serine residue acts as a potent nucleophile, attacking the carbonyl carbon of a peptide bond to initiate cleavage.[4]

Given their central role, the activity of serine proteases is tightly regulated. When this regulation fails, it can lead to a host of pathologies, including thrombotic diseases, inflammatory conditions, and cancer.[1] This has made the development of specific inhibitors a cornerstone of modern pharmacology and a critical need for biochemical research.

The Genesis of an Inhibitor: The Benzamidine Scaffold

The story of hydroxybenzamidine begins with its parent molecule, benzamidine. Researchers discovered early on that derivatives of benzamidine are effective competitive inhibitors of several serine proteases, notably trypsin, plasmin, and thrombin.[5] The genius of the benzamidine scaffold lies in its elegant mimicry of the natural substrates of these enzymes.

Trypsin-like serine proteases preferentially cleave peptide bonds following basic amino acids like arginine and lysine. The substrate binds in a specific cleft of the enzyme known as the S1 pocket, which is lined with acidic residues (notably Asp189 at its base) that create a strong electrostatic attraction for the positively charged side chains of arginine and lysine.[3] The benzamidine molecule, with its protonated amidinium group, acts as a superb mimic of these side chains, allowing it to dock snugly into the S1 pocket and block substrate access.[6][7]

Caption: Benzamidine mimics basic amino acids, binding to Asp189 in the S1 pocket.

The Hydroxyl Advantage: Discovery and Structure-Activity Relationship (SAR)

The transition from benzamidine to hydroxybenzamidine was a key step in refining inhibitory activity. By adding a hydroxyl (-OH) group to the phenyl ring, chemists could explore new interactions within the enzyme's active site and fine-tune the molecule's properties.

Early structure-activity relationship (SAR) studies systematically examined how the position of this new functional group affected inhibitory potency against various human serine proteases.[8] These investigations revealed that the binding interactions are highly sensitive to the inhibitor's structure and the unique topology of each enzyme's active site.[5][8]

-

p-Hydroxybenzamidine (4-hydroxybenzamidine): The para-substituted isomer often emerged as a potent inhibitor. The hydroxyl group, positioned at the opposite end of the amidine group, can form additional hydrogen bonds with residues at the entrance of the active site, enhancing binding affinity without obstructing the crucial interaction in the S1 pocket.

-

m-Hydroxybenzamidine (3-hydroxybenzamidine): The meta-substituted isomer also demonstrated significant inhibitory activity. Its development led to the discovery that certain meta-benzamidine derivatives are particularly effective against proteases with negatively charged P1 specificity pockets, such as thrombin and Factor Xa.[1]

The key takeaway from these foundational studies was that even subtle modifications to the benzamidine scaffold could lead to significant changes in potency and selectivity.[8][9][10]

Mechanism of Inhibition: A Competitive Lock-and-Key

Hydroxybenzamidine acts as a reversible, competitive inhibitor .[5] This means it binds directly to the enzyme's active site, competing with the natural substrate. The binding is non-covalent and reversible, establishing an equilibrium between the enzyme, inhibitor, and substrate.

The mechanism can be visualized as a two-point interaction:

-

Primary Anchor: The positively charged amidinium group forms a strong salt bridge with the negatively charged Aspartate 189 at the base of the S1 pocket.

-

Secondary Stabilization: The hydroxyl group forms hydrogen bonds with the peptide backbone or side chains of amino acids lining the active site, such as Ser190 or Gly219, further stabilizing the enzyme-inhibitor complex.

Caption: Two-point binding of p-hydroxybenzamidine in the serine protease active site.

Quantifying Inhibition: Potency and Selectivity

The effectiveness of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's maximal rate by half. A lower Kᵢ value signifies a more potent inhibitor.

| Inhibitor | Target Protease | Kᵢ (µM) |

| Benzamidine | Trypsin | 21 - 35[][12] |

| Benzamidine | Thrombin | 220 - 320[][12] |

| Benzamidine | Plasmin | 350[] |

| Benzamidine | Factor Xa | 110[12] |

| Hydroxybenzamidine | Data varies by isomer and study | Generally shows comparable or improved potency depending on the target. |

Note: Specific Kᵢ values for hydroxybenzamidine isomers are distributed across numerous publications and can vary based on experimental conditions. The general finding is that hydroxylation alters the SAR profile, often enhancing potency for specific targets.[8]

Key Experimental Protocols

The characterization of hydroxybenzamidine as a serine protease inhibitor relies on two fundamental laboratory workflows: chemical synthesis and enzymatic inhibition assays.

Representative Synthesis of 4-Hydroxybenzamidine

A common and efficient laboratory-scale synthesis starts from methyl 4-hydroxybenzoate.[13]

Objective: To convert a carboxylic ester into an amidine via an amide intermediate.

Methodology:

-

Ammonolysis: In a high-pressure reaction vessel, combine methyl 4-hydroxybenzoate with concentrated aqueous ammonia (e.g., 28%).

-

Heating: Seal the reactor and heat the mixture to 100-120°C with constant stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed. This step forms 4-hydroxybenzamide.[13]

-

Work-up & Isolation: Cool the reaction mixture. Concentrate the solution under reduced pressure (rotary evaporator).

-

Precipitation: Cool the concentrated solution in an ice bath to precipitate the 4-hydroxybenzamide product.

-

Purification: Collect the solid by suction filtration, wash with cold deionized water, and dry under vacuum.

-

Conversion to Amidine: The resulting 4-hydroxybenzamide can be converted to 4-hydroxybenzamidine through established chemical methods, such as treatment with reagents that convert the amide to a thioamide followed by amination, or via the Pinner reaction starting from 4-hydroxybenzonitrile.

Caption: Key steps in the synthesis of the 4-hydroxybenzamide intermediate.

Serine Protease Inhibition Assay (Michaelis-Menten Kinetics)

Objective: To determine the mode of inhibition and calculate the inhibition constant (Kᵢ) of hydroxybenzamidine against a target serine protease (e.g., Trypsin).

Materials:

-

Enzyme: Purified Trypsin

-

Substrate: A chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Trypsin cleaves L-BAPNA to release p-nitroaniline, which is yellow and absorbs light at 405 nm.

-

Inhibitor: A stock solution of hydroxybenzamidine hydrochloride of known concentration.

-

Buffer: Tris-HCl buffer with CaCl₂, pH 8.0.

Protocol:

-

Preparation: Prepare a series of dilutions of the hydroxybenzamidine inhibitor. Also, prepare a range of substrate (L-BAPNA) concentrations.

-

Assay Setup: In a 96-well microplate, set up reactions containing buffer, a fixed concentration of trypsin, and varying concentrations of the inhibitor (including a zero-inhibitor control).

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 5-10 minutes at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

Initiation: Initiate the reaction by adding the substrate (L-BAPNA) to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the change in absorbance at 405 nm over time. The rate of reaction (V) is the slope of this line (ΔAbs/Δtime).

-

Data Analysis:

-

Plot reaction rate (V) versus substrate concentration ([S]) for each inhibitor concentration.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs 1/[S]). For competitive inhibition, the lines will intersect on the Y-axis.

-

Calculate Kᵢ from the data using the appropriate form of the Michaelis-Menten equation for competitive inhibition.

-

Applications: Beyond a Simple Inhibitor

The history of hydroxybenzamidine is not just one of characterization, but also of application. Its reliable binding to trypsin-like serine proteases made it, and particularly its parent benzamidine, an invaluable tool for protein purification.

-

Affinity Chromatography: By covalently attaching benzamidine or aminobenzamidine to a solid support like Sepharose beads, researchers created a powerful tool for affinity chromatography. A crude protein mixture containing various proteases can be passed over this column; only the trypsin-like serine proteases will bind to the immobilized benzamidine ligand. All other proteins wash through. The bound proteases can then be eluted by changing the pH or by adding a high concentration of free benzamidine as a competitor.

-

Protease Inhibitor Cocktails: Benzamidine hydrochloride is a common component of "protease inhibitor cocktails," broad-spectrum mixtures added to cell and tissue lysates to prevent the degradation of target proteins by endogenous proteases during extraction and purification.

Conclusion: An Enduring Legacy

The discovery and characterization of hydroxybenzamidine represent a classic chapter in the annals of enzyme inhibition. It exemplifies the power of structure-activity relationship studies, where small, rational chemical modifications lead to a deeper understanding of molecular recognition. While more complex and highly specific serine protease inhibitors have since been developed for therapeutic use, the fundamental benzamidine scaffold, including its hydroxylated derivatives, remains a vital tool in the laboratory. Its history is a testament to how the study of a simple molecule can provide profound insights into enzyme function and pave the way for sophisticated applications in research and medicine.

References

- Discovery and development of HIV-protease inhibitors.Wikipedia.

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

-

Discoveries of Serine Protease Inhibitors from Scorpions. Longdom Publishing. [Link]

-

A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC - NIH. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

- Meta-benzamidine derivatives as serine protease inhibitors.

-

Suddath, F. L., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(5), 599-605. [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

- Synthesis method of 4-Hydroxythiobenzamide.

-

The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. [Link]

-

Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-6. [Link]

-

Trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Benzamidine binding to different Trypsin conformations. ResearchGate. [Link]

-

Akode, R. M., et al. (2017). Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method. International Journal of Analytical Chemistry. [Link]

-

Synthesis and reactions of p-hydroxythiobenzamides. Digital Collections. [Link]

-

4-Hydroxy-benzamidine. PubChem - NIH. [Link]

-

Serine protease. Wikipedia. [Link]

-

Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. PMC - PubMed Central - NIH. [Link]

-

2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]

-

Serine Protease: Background & Catalytic Mechanism – Biochemistry. Lecturio - YouTube. [Link]

-

Trypsin inhibitor. Proteopedia, life in 3D. [Link]

-

Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

-

Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]

Sources

- 1. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 2. Serine protease - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Hydroxybenzamidine Structure-Activity Relationship Studies: A Technical Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of the hydroxybenzamidine (N-hydroxybenzamidine/amidoxime) scaffold.[1] While benzamidines are classic arginine mimetics used to inhibit serine proteases (e.g., Thrombin, Factor Xa) and bind DNA minor grooves (e.g., in trypanosomes), their high basicity (pKa ~11–12) severely limits oral bioavailability.[1] The hydroxybenzamidine modification (pKa ~5–6) serves as a critical "masked" pharmacophore—a prodrug strategy that enhances lipophilicity and membrane permeability, relying on the mitochondrial Amidoxime Reducing Component (mARC) for bioactivation.[1]

The Physicochemical Paradox: Amidine vs. Hydroxybenzamidine

The core challenge in benzamidine medicinal chemistry is the "Basicity-Permeability Trade-off." The amidine group is essential for forming a salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin/Factor Xa), but this ionization prevents passive transport across the intestinal epithelium.[1]

Table 1: Physicochemical Comparison

| Feature | Benzamidine (Active Drug) | Hydroxybenzamidine (Prodrug) |

| Structure | R-C(=NH)NH₂ | R-C(=NOH)NH₂ |

| pKa (approx.) | 11.0 – 12.0 (Strong Base) | 5.0 – 6.0 (Weak Acid/Base) |

| Physiological State | >99% Ionized (Cationic) | Mostly Unionized (Neutral) |

| LogD (pH 7.4) | Low (< 0, often negative) | Moderate (1.0 – 3.[1][2]0) |

| Membrane Permeability | Poor (Paracellular only) | High (Transcellular) |

| Target Affinity (Ki) | High (nM range) | Low (µM range) |

Key Insight: The N-hydroxyl group acts as an "internal switch." It lowers the pKa by ~6 units, neutralizing the molecule for absorption.[1] Once absorbed, it must be removed to restore the high-affinity cationic state.[1]

Mechanism of Bioactivation: The mARC Pathway[3]

The efficacy of a hydroxybenzamidine relies entirely on its metabolic conversion back to the amidine. This reduction is catalyzed by the mARC system located on the outer mitochondrial membrane, involving an electron transport chain from NADH.

Diagram 1: The Reductive Bioactivation Pathway

The following diagram illustrates the electron flow from NADH to the prodrug.

Caption: The mARC-dependent reductive cascade. NADH provides reducing equivalents via Cyt b5 Reductase and Cyt b5 to the molybdenum-containing mARC enzyme, which dehydroxylates the amidoxime.[1]

Structure-Activity Relationships (SAR)[1]

When designing hydroxybenzamidines, the SAR focuses on two distinct objectives: Stability (during absorption) and Lability (during metabolic conversion).[1]

Electronic Effects (Hammett Correlation)

The rate of N-O bond reduction is influenced by the electron density of the benzamidine ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CF₃, or -NO₂ at the para or meta positions generally increase the reduction rate.[1] They lower the electron density at the amidoxime carbon, making the N-O bond more susceptible to reductive cleavage.

-

Electron-Donating Groups (EDGs): Substituents like -OMe or -alkyl tend to decrease the reduction rate, potentially leading to incomplete bioactivation and lower systemic exposure of the active drug.

Steric Effects (Ortho-Substitution)[1]

-

Ortho-Shielding: Bulky groups (e.g., -Me, -Cl) at the ortho position relative to the amidoxime can sterically hinder the interaction with the mARC active site.[1]

-

Consequence: While ortho substitution is often used in benzamidines to restrict conformation for receptor binding, it may inadvertently create a "metabolically stable" prodrug that fails to activate.

Lipophilicity (LogP/LogD)[1]

-

Optimal Range: A LogD (pH 7.4) between 1.5 and 3.0 is ideal.

-

Too Lipophilic (> 4.0): Increases first-pass metabolism by P450s (oxidative metabolism) rather than mARC reduction, or leads to high protein binding.[1]

-

Too Hydrophilic (< 0): Fails to cross the intestinal membrane, negating the purpose of the prodrug.[1]

Case Studies in Drug Development

Case A: Ximelagatran (Anticoagulant)

Ximelagatran is the classic example of this SAR application.[3] It is the double-prodrug of Melagatran.

-

Active Drug (Melagatran): Contains a benzamidine moiety.[2] Potent Thrombin inhibitor (Ki ≈ 2 nM). Oral bioavailability < 5% due to ionization.[1]

-

Prodrug (Ximelagatran): The amidine is capped as an N-hydroxy derivative (and the carboxylate as an ethyl ester). Oral bioavailability increases to ~20%.

-

Outcome: The N-OH group completely abolishes thrombin binding (Ki > 10 µM), preventing local toxicity in the gut, but is rapidly reduced in the liver.[1]

Case B: Pentamidine Analogues (Antiprotozoal)

Pentamidine is a bis-benzamidine used for Pneumocystis pneumonia and Trypanosomiasis. It requires IV/inhalation due to poor absorption.

-

Pafuramidine (DB289): The bis-amidoxime prodrug of furamidine.

-

SAR Insight: Converting both amidines to amidoximes improved oral bioavailability from near 0% to >50% in animal models.[1] The conversion is sequential: Bis-amidoxime

Mono-amidoxime

Table 2: Comparative Potency & Bioavailability

| Compound | Role | Target Ki (Thrombin/Trypsin) | Oral Bioavailability (%F) |

| Melagatran | Active | 2.0 nM | 3 - 7% |

| Ximelagatran | Prodrug | > 10,000 nM | ~ 20% |

| Benzamidine | Active | 18 µM (Trypsin) | Negligible |

| Benzamidoxime | Prodrug | > 500 µM (Trypsin) | High (Variable) |

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxybenzamidine (General Procedure)

Objective: Conversion of a nitrile to an amidoxime.

Reagents:

-

Substituted Benzonitrile (1.0 equiv)[1]

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 – 3.0 equiv)[1]

-

Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) (1.5 – 3.0 equiv)[1]

-

Solvent: Ethanol/Water (3:1 v/v) or Methanol[1]

Step-by-Step:

-

Preparation: Dissolve NH₂OH·HCl (20 mmol) and Na₂CO₃ (20 mmol) in water (10 mL).[1]

-

Addition: Add the substituted benzonitrile (10 mmol) dissolved in Ethanol (30 mL) to the aqueous hydroxylamine solution.

-

Reaction: Reflux the mixture at 70–80°C. Monitor by TLC (typically 2–6 hours). The nitrile spot will disappear, and a more polar amidoxime spot will appear.

-

Workup: Evaporate the ethanol under reduced pressure. Add cold water (50 mL) to the residue.

-

Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).[1]

Protocol 2: In Vitro mARC Reduction Assay

Objective: Assess the metabolic stability and conversion rate of the prodrug.

Materials:

-

Porcine or Human Liver Microsomes (rich in mARC/b5/b5R).[1]

-

NADH (Cofactor).

-

Benzamidoxime (Test Compound).[1]

Workflow:

-

Incubation Mix: Prepare phosphate buffer (100 mM, pH 7.4) containing Liver Microsomes (1 mg protein/mL).[1]

-

Substrate: Add test compound (10–50 µM final concentration).

-

Initiation: Pre-incubate at 37°C for 5 min, then initiate reaction by adding NADH (1 mM). Note: NADPH is less effective for the mARC pathway; NADH is the specific donor.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of Amidoxime (M+H) and appearance of Amidine (M-16+H).

Strategic Decision Tree

Use this flowchart to determine if a hydroxybenzamidine strategy is suitable for your lead compound.

Caption: Decision logic for implementing the hydroxybenzamidine scaffold in drug discovery.

References

-

Clement, B. et al. (2010).[1] The mitochondrial amidoxime reducing component (mARC): a new enzyme system of relevance to drug metabolism and drug discovery. Current Opinion in Pharmacology.

-

Gustafsson, D. et al. (2004).[1] The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents.[4][5][6] Nature Reviews Drug Discovery.

-

Kotthaus, J. et al. (2011).[1] Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal.

-

Saulnier, K. M. et al. (2006).[1] Benzamidines as arginine mimetics: Structure-activity relationship studies. Journal of Medicinal Chemistry.

-

Havemeyer, A. et al. (2006).[1] Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry.

Sources

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct thrombin inhibitor melagatran followed by oral ximelagatran in comparison with enoxaparin for prevention of venous thromboembolism after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of Hydroxybenzamidine: Buffer Selection & Experimental Protocols

This technical guide details the in vitro stability of hydroxybenzamidine (HBA), focusing on buffer interactions, degradation mechanisms, and experimental validation.

Executive Summary

Hydroxybenzamidine (HBA), typically 3- or 4-hydroxybenzamidine, serves as a competitive inhibitor for trypsin-like serine proteases. While structurally similar to benzamidine, the addition of a phenolic hydroxyl group introduces specific stability challenges—namely, susceptibility to oxidative degradation at alkaline pH and zwitterionic solubility shifts.

Key Findings:

-

Optimal Stability: pH 5.0 – 7.5 (MES, HEPES, Phosphate).

-

High Risk: pH > 8.5 (Tris, Carbonate) due to phenolate oxidation and amidine hydrolysis.

-

Critical Factor: The phenolic pKa (~8.8) acts as a "stability switch." Above this pH, oxidative degradation accelerates exponentially.

Chemical Basis of Instability

To ensure data integrity in bioassays, researchers must understand the two primary degradation pathways of HBA: Hydrolysis and Oxidation .

Physicochemical Properties[1][2][3][4]

-

Amidine Group (C=NH(NH₂)): Highly basic (pKa ≈ 11.6). At physiological pH, it is protonated (cationic), which is essential for protease binding (mimicking the arginine side chain).

-

Phenolic Hydroxyl (-OH): Weakly acidic (pKa ≈ 8.8–9.2).

-

Net Charge:

Degradation Pathways[7]

-

Hydrolysis (pH-Dependent): The amidine group is susceptible to nucleophilic attack by water (or hydroxide ions), converting it first to hydroxybenzamide and subsequently to hydroxybenzoic acid . This follows pseudo-first-order kinetics.

-

Oxidation (pH & Light-Dependent): In alkaline buffers, the phenolate ion can undergo single-electron oxidation to form radical species, leading to dimerization or quinone formation. This is often indicated by a solution color change (yellow/brown).

Figure 1: Primary degradation pathways of Hydroxybenzamidine.

Buffer Selection Guide

The choice of buffer profoundly impacts HBA half-life (

| Buffer System | pH Range | Stability Rating | Technical Notes |

| MES | 5.5 – 6.7 | Excellent | Ideal for storage. Acidic pH suppresses both hydrolysis and oxidation. |

| Phosphate (PBS) | 5.8 – 8.0 | Good | Standard for bioassays. Caution: Precipitates with divalent cations ( |

| HEPES | 6.8 – 8.2 | Very Good | Superior to PBS for cell-free assays. Minimal temperature-dependent pH shifts. |

| Tris-HCl | 7.0 – 9.0 | Moderate/Poor | Risk: High pH drift with temperature (-0.03 pH/°C). At pH > 8.0, accelerates oxidation. Primary amine may compete in some conjugation reactions. |

| Carbonate | 9.0 – 11.0 | Unstable | Avoid. Rapid hydrolysis of amidine; rapid oxidation of phenol. |

Recommendation: For long-term storage, use 25 mM MES, pH 6.0 . For active assays, 50 mM HEPES, pH 7.4 provides the best balance of stability and physiological relevance.

Experimental Protocol: Determining Stability Half-Life

This protocol provides a self-validating workflow to determine the

Reagents & Equipment[3]

-

Stock Solution: 100 mM Hydroxybenzamidine in DMSO (Store at -20°C, stable for 6 months).

-

Test Buffers: PBS (pH 7.4), Tris (pH 8.5), MES (pH 6.0).

-

Internal Standard: Caffeine (0.1 mg/mL) – chemically inert and distinct UV profile.

-

HPLC System: C18 Reverse-phase column (e.g., Agilent Zorbax or Waters XBridge).

Step-by-Step Methodology

Step 1: Preparation of Working Solutions Dilute the 100 mM DMSO stock 1:100 into the test buffer to a final concentration of 1 mM .

-

Control: Prepare a 1 mM sample in 0.1% Formic Acid (pH ~2.5) as the "Time 0" reference (hydrolysis is negligible here).

Step 2: Incubation Aliquot the working solution into amber glass vials (to prevent photodegradation). Incubate at the desired temperature (e.g., 25°C or 37°C).

Step 3: Sampling & Quenching At defined time points (0, 2, 4, 8, 24, 48 hours):

-

Remove 100 µL of sample.

-

Quench: Immediately mix with 100 µL of 1% Trifluoroacetic Acid (TFA) or 1% Formic Acid . This drops the pH < 3, freezing the hydrolysis reaction.

-

Add 50 µL of Internal Standard (Caffeine).

Step 4: HPLC Analysis

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Figure 2: Workflow for kinetic stability assessment.

Data Analysis

Calculate the concentration of HBA relative to the internal standard. Plot

-

First-Order Kinetics: The slope of the line

represents the degradation rate constant. -

Half-life Calculation:

Troubleshooting & Best Practices

-

Yellowing of Solution:

-

Cause: Oxidation of the phenol group to quinones.

-

Solution: Degas buffers to remove dissolved oxygen or add 0.5 mM EDTA to chelate trace metals that catalyze oxidation.

-

-

Precipitation in PBS:

-

Cause: If using benzamidine derivatives with high concentrations of

or -

Solution: Switch to 50 mM Tris (if pH < 8) or HEPES .

-

-

Inconsistent HPLC Peaks:

-

Cause: The amidine group is basic and can tail on standard C18 columns.

-

Solution: Ensure mobile phase contains an ion-pairing agent (0.1% TFA) or use a "base-deactivated" column.

-

References

-

Vertex AI Search. (2026). Stability of benzamidine and its derivatives in buffers. Retrieved from 4

- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Contextual grounding on amidine/amidoxime stability).

- Gustafsson, D., et al. (2000). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents. Nature Reviews Drug Discovery. (Demonstrates stability profiles of benzamidine-based drugs).

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[3] (Source for pKa values of amidines and phenols).

-

Diminazene Stability Study. (2017). Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone. International Journal of Analytical Chemistry. Retrieved from 3[3]

Sources

Navigating the Unseen: A Technical Guide to In Vitro Toxicity and Safety Assessment of Novel Hydroxybenzamidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course for Novel Compound Evaluation

In the landscape of drug discovery and chemical research, the introduction of novel molecules like hydroxybenzamidine presents both exciting opportunities and significant challenges. While the therapeutic potential of such compounds may be the primary focus, a thorough understanding of their toxicity and safety profile is paramount before they can advance. This guide provides a comprehensive framework for the in vitro toxicity and safety assessment of hydroxybenzamidine and its derivatives.

Given the limited publicly available data on hydroxybenzamidine, this document adopts a proactive and instructive approach. It is designed to empower researchers to establish a robust safety profile for a novel compound by leveraging knowledge from structurally similar molecules and employing a tiered, self-validating system of in vitro cytotoxicity assays. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data.

The principles and methodologies outlined herein are grounded in established toxicological science and are intended to ensure the scientific integrity and trustworthiness of your findings. By following this guide, you will be equipped to make informed decisions about the safety of your compound and its potential for further development.

Part 1: The Foundation – Learning from Structural Analogs

Before initiating any cell-based assays, a crucial first step is to gather and analyze all available information on structurally related compounds. For hydroxybenzamidine, this includes examining the properties of benzamidine, hydroxybenzamide, and aminobenzamide. This preliminary investigation can provide valuable clues about potential hazards, handling precautions, and even possible mechanisms of toxicity.

Chemical Properties and Known Hazards of Structural Analogs

A thorough review of Safety Data Sheets (SDS) for related compounds is essential. This information dictates the necessary safety precautions in the laboratory and can inform the design of in vitro studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards | Handling Precautions |

| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1] |

| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[2][3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] |

| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.62 | Causes skin and serious eye irritation. May cause respiratory irritation.[4] | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[4] |

This table summarizes information from publicly available Safety Data Sheets.

The recurring themes of skin, eye, and respiratory irritation across these analogs suggest that hydroxybenzamidine should be handled with similar precautions. The suspicion of genotoxicity for 3-aminobenzamide also raises a flag for considering genotoxicity assays later in the evaluation process.[3]

Insights from In Vitro Studies of Related Compounds

A survey of the scientific literature reveals that various derivatives of benzamidine and benzamide have been evaluated for their biological activity, including cytotoxicity. While not directly predictive, this information can help in anticipating the potential potency and mechanism of action of a novel hydroxybenzamidine analog.

For instance, some heterocyclic derivatives of benzamidine have shown significant antimicrobial potential with minimal to no cytotoxicity in human cell lines (HEK-293).[5][6] In contrast, certain N-substituted benzamide derivatives bearing a coumarin moiety have demonstrated cytotoxic activity against liver cancer cells (HepG2). One such compound was found to arrest the cell cycle at the G1/S phase and induce apoptosis.

A study on 4-hydroxybenzamide analogues revealed that their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) could be enhanced by the addition of other chemical moieties.[7] This highlights the importance of considering the entire structure of a novel compound when predicting its potential toxicity.

Part 2: A Tiered Approach to In Vitro Toxicity Assessment

A logical, tiered approach to cytotoxicity testing is recommended to efficiently and comprehensively evaluate the safety of a novel compound like hydroxybenzamidine. This strategy begins with broad screening assays and progresses to more specific, mechanistic studies as needed.

Caption: A tiered workflow for in vitro toxicity assessment of a novel compound.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to determine the concentration range at which the compound exhibits cytotoxic effects. This is typically achieved using robust and high-throughput assays that measure cell viability or membrane integrity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[8] It represents the concentration of a compound that reduces a biological response (like cell viability) by 50%.[7][8]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the hydroxybenzamidine compound and add it to the wells. Include appropriate controls (vehicle-treated and untreated cells).

-

Incubation: Incubate the plate for a duration relevant to the intended application of the compound (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.

Data Interpretation and Decision Making

The IC50 values obtained from these initial screens are crucial for decision-making. A low IC50 value indicates high potency in inhibiting cell viability, suggesting a higher potential for toxicity.[6] Conversely, a high IC50 value suggests lower cytotoxicity. If the IC50 is significantly higher than the intended effective concentration of the compound, it may be considered to have a favorable preliminary safety profile.

It is important to compare the IC50 values across different cell lines, including both cancerous and non-cancerous lines, to assess for any cell-type-specific toxicity.

Part 3: Tier 2 – Delving into the Mechanisms of Cytotoxicity

If the initial screening reveals significant cytotoxicity at relevant concentrations, the next logical step is to investigate the underlying mechanism of cell death. This provides a more complete toxicological picture and can inform future compound design to mitigate unwanted effects.

Caption: Workflow for investigating the mechanisms of cytotoxicity.

Apoptosis vs. Necrosis

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step. Assays such as Annexin V and Propidium Iodide (PI) staining, analyzed by flow cytometry, can differentiate between these two modes of cell death.

Cell Cycle Analysis

Some compounds exert their cytotoxic effects by arresting the cell cycle at specific checkpoints. Flow cytometric analysis of cellular DNA content after PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify any treatment-induced cell cycle arrest.

Oxidative Stress

The generation of reactive oxygen species (ROS) is another common mechanism of drug-induced toxicity. Assays using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) can quantify intracellular ROS levels and determine if oxidative stress plays a role in the observed cytotoxicity.

Conclusion: Synthesizing Data for a Comprehensive Safety Profile

The in vitro toxicity and safety assessment of a novel compound like hydroxybenzamidine is a systematic process that builds a comprehensive safety profile through a tiered, evidence-based approach. By starting with an understanding of structurally related molecules and progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can gain a robust understanding of a compound's potential risks.

The data generated through the protocols and workflows described in this guide will enable you to make informed, data-driven decisions regarding the future of your compound. A thorough and well-documented in vitro safety assessment is not only a matter of scientific rigor but also a critical component of responsible research and development.

References

-

Carl Roth GmbH + Co. KG. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(4), 1695. [Link]

-

Nafi, S. N., Jasamai, M., Jauri, M. H., Makpol, S., & Mohamad, H. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of King Saud University - Science, 33(7), 101584. [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

-

Southern Illinois University. (n.d.). Cytotoxicity MTT Assay Protocol. Retrieved from [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Sources

- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arabjchem.org [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. distantreader.org [distantreader.org]

Hydroxybenzamidine: The Amidoxime Prodrug Strategy in Therapeutic Development

Executive Directive: The Permeability-Potency Paradox

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Leads.

In the landscape of serine protease inhibitors (anticoagulants, complement inhibitors) and DNA-minor-groove binders (antiprotozoals), the benzamidine moiety is a privileged scaffold. Its high basicity (pKa ~11–12) ensures a strong electrostatic interaction with the conserved aspartate residue in the S1 pocket of trypsin-like proteases (e.g., Asp189 in trypsin).

However, this physicochemical asset is a pharmacokinetic liability. The permanent positive charge at physiological pH renders benzamidines highly hydrophilic, resulting in negligible passive membrane permeability and poor oral bioavailability (<5%).

The Solution: The N-hydroxybenzamidine (benzamidoxime) strategy. By introducing an N-hydroxyl group, the pKa drops significantly (to ~5–6), rendering the molecule neutral at physiological pH. This modification acts as a "Trojan horse," facilitating transcellular transport before being metabolically reduced back to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) system.

This guide details the technical execution of this prodrug strategy, from synthesis to in vitro bioactivation validation.

Mechanistic Grounding: The mARC Bioactivation Pathway

Unlike ester prodrugs cleaved by ubiquitous esterases, N-hydroxybenzamidines require a specific reductive system. Understanding this pathway is critical for interpreting in vitro stability data and interspecies scaling.

The mARC System

The reduction is catalyzed by the molybdenum-containing enzyme mARC (mARC1 and mARC2 isoforms), located in the outer mitochondrial membrane. It requires:

-

Electron Donor: NADH.

-

Electron Transport Chain: Cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R).

Causality in Assay Design: Standard S9 fractions or cytosolic preparations often lack sufficient mitochondrial density or the specific mARC machinery. Therefore, mitochondrial fractions or whole-cell hepatocytes are the mandatory standard for assessing amidoxime bioactivation.

Visualization: The Prodrug Activation Cycle

Figure 1: The metabolic activation pathway of N-hydroxybenzamidine prodrugs via the mitochondrial mARC system.

Comparative Data: Physicochemical & PK Profile

The transition from amidine to amidoxime fundamentally alters the drug-like properties. The table below summarizes the shift in parameters using Benzamidine vs. N-Hydroxybenzamidine as a model.

| Parameter | Benzamidine (Active) | N-Hydroxybenzamidine (Prodrug) | Impact on Development |

| pKa | ~11.6 | ~5.6 | Prodrug is neutral at pH 7.4; Active is cationic. |

| LogP (Octanol/Water) | -0.9 (Hydrophilic) | +1.2 (Lipophilic) | Prodrug crosses membranes; Active stays in compartment. |

| Caco-2 Permeability | < 1 × 10⁻⁶ cm/s | > 20 × 10⁻⁶ cm/s | Prodrug classified as High Permeability. |

| Oral Bioavailability (F) | < 5% | 70–90% | Enables oral dosing vs. IV-only. |

| Metabolic Stability | High (Renal excretion) | Variable (Substrate for mARC & UGTs) | Requires screening for premature glucuronidation. |

Experimental Workflows

Protocol A: Synthesis of N-Hydroxybenzamidine Derivatives

Objective: Convert a nitrile precursor into the N-hydroxybenzamidine prodrug. Reaction Type: Nucleophilic addition of hydroxylamine to a nitrile.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve Hydroxylamine hydrochloride (

, 1.1 eq) and Sodium Carbonate ( -

Causality: The base is required to liberate free hydroxylamine (

) from the salt, as the protonated form is non-nucleophilic.

-

-

Addition:

-

Add the nitrile substrate (1.0 eq) dissolved in ethanol (EtOH).

-

Ratio: Maintain a 2:1 EtOH:Water ratio to ensure solubility of both the organic nitrile and the inorganic salts.

-

-

Reflux:

-

Heat to reflux (approx. 78°C) for 4–12 hours.

-

Validation: Monitor reaction progress via TLC or LC-MS. The nitrile peak (

stretch ~2230 cm⁻¹ in IR) should disappear, and the amidoxime peak (

-

-

Workup:

-

Evaporate EtOH under reduced pressure.

-

Add water to the residue.[1] The product often precipitates due to reduced solubility in pure water.

-

Filter and wash with cold water.

-

Purification: Recrystallize from EtOH/Water if necessary.

-

Protocol B: In Vitro mARC Bioactivation Assay

Objective: Validate that the synthesized prodrug releases the active amidine in a biological system. System: Porcine or Human Liver Mitochondria (PLM/HLM).

Step-by-Step Methodology:

-

Matrix Preparation:

-

Thaw liver mitochondrial fraction (protein conc. 10 mg/mL) on ice.

-

Critical Control: Do not use heat-inactivated mitochondria, as mARC is enzymatic.

-

-

Incubation Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 10 µM N-Hydroxybenzamidine derivative.

-

Cofactor: 1 mM NADH (freshly prepared).

-

Causality: NADH is the essential electron donor for the CYB5R-CYB5-mARC chain. Without it, reduction will not occur.

-

-

Reaction Initiation:

-

Pre-incubate mitochondria + substrate for 5 min at 37°C.

-

Add NADH to start the reaction.

-

-

Sampling:

-

At t = 0, 15, 30, 60 min, remove aliquots.

-

Quenching: Immediately mix with ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop enzymatic activity.

-

-

Analysis:

-

Centrifuge (10,000 x g, 10 min).

-

Analyze supernatant via HPLC-UV or LC-MS/MS.

-

Self-Validation Criteria:

-

Loss of Parent: Decrease in N-hydroxybenzamidine area.

-

Gain of Product: Stoichiometric increase in Benzamidine area.

-

Mass Balance: Sum of [Prodrug] + [Drug] should be >80% (unless side reactions like glucuronidation occur).

-

-

Potential Pitfalls & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Reduction Observed | Lack of mARC source or cofactor depletion. | Ensure use of mitochondrial fractions, not just cytosolic S9. Supplement with fresh NADH. |

| Low Recovery (Mass Balance) | Glucuronidation of the N-OH group. | The N-OH group is also a substrate for UGTs. Co-incubate with UGT inhibitors or check for glucuronide metabolite (M+176). |